2,5-Dimethylmorpholin-4-sulfonylchlorid

Übersicht

Beschreibung

2,5-Dimethylmorpholine-4-sulfonyl chloride is an organic compound that belongs to the class of morpholine sulfonates. It is widely used in chemical research and production. This compound is known for its high reactivity and is commonly used as a reagent in organic synthesis for the preparation of various types of amides, esters, and imides. It is also utilized in the production of polymers, agrochemicals, pharmaceuticals, and dyes.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethylmorpholine-4-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. In chemistry, it is used as a reagent for the preparation of various compounds. In biology, it is used in the synthesis of biologically active molecules and as a tool for studying biochemical pathways. In medicine, it is used in the development of pharmaceuticals and as a reagent in drug synthesis. In industry, it is used in the production of polymers, agrochemicals, and dyes.

Wirkmechanismus

Target of Action

Morpholine derivatives have been known to interact with several kinases enzymes involved in cytokinesis and cell cycle regulation .

Mode of Action

Morpholinyl-bearing arylsquaramides, a class of compounds to which 2,5-dimethylmorpholine-4-sulfonyl chloride belongs, have been found to modulate lysosomal ph . They facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes .

Biochemical Pathways

The modulation of lysosomal ph by morpholinyl-bearing arylsquaramides can disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme . This could potentially affect various cellular processes.

Result of Action

The disruption of lysosomal ph homeostasis by morpholinyl-bearing arylsquaramides can lead to the inactivation of the lysosomal cathepsin b enzyme . This could potentially affect various cellular processes.

Vorbereitungsmethoden

2,5-Dimethylmorpholine-4-sulfonyl chloride can be synthesized by reacting morpholine with tosyl chloride in the presence of a base such as triethylamine. The reaction is exothermic and produces water as a by-product. The resulting product is then purified by distillation, recrystallization, or column chromatography. Industrial production methods typically involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield.

Analyse Chemischer Reaktionen

2,5-Dimethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including substitution, addition, and elimination. Common reagents used in these reactions include dichloromethane, ethyl acetate, and chloroform. Major products formed from these reactions are typically amides, esters, and imides. The compound is highly reactive and can be used in a variety of synthetic applications.

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethylmorpholine-4-sulfonyl chloride is similar to other morpholine sulfonates, such as tosyl chloride morpholine and 4-toluene sulfonyl chloride morpholine. it is unique in its specific reactivity and the types of reactions it can undergo. Its high reactivity and versatility make it a valuable reagent in organic synthesis and industrial applications.

Biologische Aktivität

2,5-Dimethylmorpholine-4-sulfonyl chloride (DMMSCl) is an organic compound known for its significant biological activity, particularly in the fields of medicinal chemistry and biochemical research. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

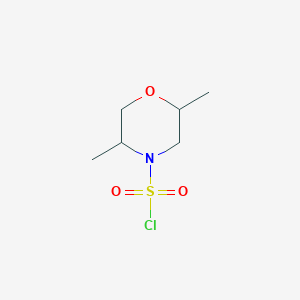

DMMSCl has the molecular formula C₆H₁₂ClNO₃S and features a morpholine ring with methyl substitutions at the 2 and 5 positions, and a sulfonyl chloride group at the 4 position. The presence of the sulfonyl chloride functional group enhances its reactivity, making it a valuable reagent in various chemical transformations.

The biological activity of DMMSCl primarily stems from its ability to modify biomolecules through sulfonylation reactions. These modifications can significantly influence enzyme activity by altering active sites, leading to either inhibition or activation of enzymatic functions. Notably, DMMSCl has been shown to inhibit serine proteases by forming covalent bonds with serine residues in their active sites.

Enzyme Inhibition

DMMSCl exhibits potent inhibitory effects on various enzymes:

- Serine Proteases : It forms covalent bonds with serine residues, effectively inhibiting their activity.

- Acetylcholinesterase : Studies indicate that DMMSCl can inhibit this enzyme, which is crucial for neurotransmission .

Antimicrobial Activity

Research has demonstrated that DMMSCl possesses antimicrobial properties. Its derivatives have shown varying degrees of antibacterial efficacy against different strains of bacteria, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DMMSCl, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2-Dimethylmorpholine-4-sulfonyl chloride | C₆H₁₂ClNO₃S | Similar structure; different substitution pattern |

| 2,6-Dimethylmorpholine-4-sulfonyl chloride | C₆H₁₂ClNO₃S | Different methyl substitution; potential reactivity |

| 2-Morpholinoethanesulfonyl chloride | C₈H₁₃ClNO₃S | Longer carbon chain; distinct functional properties |

Case Studies

- Inhibition of Serine Proteases : A study demonstrated that DMMSCl effectively inhibited serine proteases by modifying their active sites. This research provided insights into enzyme mechanisms and highlighted potential therapeutic applications for conditions involving dysregulated protease activity.

- Antibacterial Screening : Various derivatives of DMMSCl were evaluated for their antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, suggesting that these compounds could be developed into effective antimicrobial agents .

Eigenschaften

IUPAC Name |

2,5-dimethylmorpholine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-5-4-11-6(2)3-8(5)12(7,9)10/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFHSVAFDFWLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.